REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=1)[C:8]([NH2:10])=O)(=[O:4])=[O:3].S(Cl)(Cl)=O.C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=1)[C:8]#[N:10])(=[O:4])=[O:3] |f:2.3|
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Name
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3-(methylsulfonyl)-5-(trifluoromethyl)benzamide
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Quantity
|
7 g
|
Type
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reactant
|
Smiles
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CS(=O)(=O)C=1C=C(C(=O)N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
ethyl acetate Hexane
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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added
|
Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
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was brought to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched into the ice-water slurry (300 mL)
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Type
|
EXTRACTION
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Details
|
Compound was extracted in the ethyl acetate (100 mL×3)
|
Type
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WASH
|
Details
|
Organic layer was washed with brine solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
by drying
|
Type
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CONCENTRATION
|
Details
|
Organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 5.0 g of crude compound
|
Type
|
CUSTOM
|
Details
|
yield (95.0%)
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
started eluting in ethyl acetate in gradient manner
|
Type
|
CUSTOM
|
Details
|
starting with fraction collection (25-mL fractions) from 15% to 20% ethyl acetate in hexane
|
Type
|
WASH
|
Details
|
Compound started eluting with 15% ethylacetate in hexane
|
Type
|
ADDITION
|
Details
|
Fraction containing such TLC profile
|
Type
|
CUSTOM
|
Details
|
was collected together
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C#N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |